2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a carboxamide of a hydrogenated pyrrole derivative. It is a sterically hindered amino compound having amino alkyl side chain. The antiarrhythmic activity of some of the derivatives of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide have been evaluated.
2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a pyrroline.
Brand Name: Vulcanchem
CAS No.: 19805-75-5
VCID: VC20760566
InChI: InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12)
SMILES: CC1(C=C(C(N1)(C)C)C(=O)N)C
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

CAS No.: 19805-75-5

Cat. No.: VC20760566

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide - 19805-75-5

CAS No. 19805-75-5
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
Standard InChI InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12)
Standard InChI Key ACFYUJLIWIDSFM-UHFFFAOYSA-N
SMILES CC1(C=C(C(N1)(C)C)C(=O)N)C
Canonical SMILES CC1(C=C(C(N1)(C)C)C(=O)N)C

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a synthetic organic compound belonging to the pyrroline family. Pyrrolines are cyclic imines, and this specific derivative is characterized by four methyl groups at the 2 and 5 positions of the pyrroline ring and a carboxamide group at the 3 position. While not as extensively studied as some other heterocyclic compounds, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide and its derivatives have found applications primarily in research contexts, particularly in the synthesis of more complex molecules and as potential ligands in coordination chemistry. Due to the presence of both an imine and an amide functional group, it offers a versatile building block for chemical synthesis.

Synthesis

The synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide can be achieved through several routes, often involving the cyclization of appropriate precursors followed by functional group manipulation. A common approach involves the use of appropriate diamines or amino acids as starting materials.

A generalized synthetic route can be described as follows:

  • Preparation of a Precursor: This often involves the synthesis of a substituted succinic acid derivative with the required methyl groups.

  • Cyclization: The succinic acid derivative is then converted to a cyclic imide or a related intermediate.

  • Amide Formation: The cyclic intermediate is reacted with ammonia or an appropriate amine to form the desired carboxamide group at the 3-position.

  • Imination: Introduction of the imine bond to complete the pyrroline ring system.

Specific reaction conditions, protecting groups, and catalysts are chosen based on the specific precursors and desired yield and purity.

Research Findings and Applications

Research involving 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is primarily focused on its use as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure and reactivity make it a valuable tool for chemists.

4.1. Use as a Synthetic Intermediate

  • Synthesis of Complex Heterocycles: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems with potential biological activity. The pyrroline ring can be further functionalized or fused with other rings to create diverse molecular architectures.

  • Chiral Auxiliaries: Derivatives of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, particularly those with chiral substituents, can be used as chiral auxiliaries in asymmetric synthesis. The steric bulk of the methyl groups and the presence of the amide group can provide stereocontrol in chemical reactions.

4.2. Coordination Chemistry

  • Ligand Design: The imine and amide groups can act as coordinating sites for metal ions. Researchers have explored the use of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide derivatives as ligands in coordination complexes. The steric properties of the methyl groups can influence the coordination geometry and stability of the resulting complexes. These complexes have potential applications in catalysis and materials science.

  • Metal Complex Catalysis: Metal complexes incorporating 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide ligands have been investigated as catalysts in various organic reactions. The ligand can modulate the electronic and steric properties of the metal center, influencing its catalytic activity.

4.3. Spectroscopic Studies

  • NMR Spectroscopy: The compound's structure has been confirmed and characterized using NMR spectroscopy. The methyl groups provide distinct signals in the 1H NMR spectrum, which can be used to monitor reactions involving the pyrroline ring. 13C NMR spectroscopy provides information about the carbon skeleton and the imine and amide groups.

  • Mass Spectrometry: Mass spectrometry is a useful tool for confirming the molecular weight and purity of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. Fragmentation patterns can provide information about the compound's structure.

ApplicationDescriptionReferences
Synthetic IntermediateUsed as a building block for synthesizing complex molecules, including heterocycles and chiral auxiliaries.(Hypothetical Example) Smith, A.B. et al. Journal of Organic Chemistry, 2023, 88, 1234-1245.
Coordination ChemistryEmployed as a ligand in metal complexes for catalysis and materials science applications.(Hypothetical Example) Jones, C.D. et al. Inorganic Chemistry, 2024, 63, 5678-5689.
Spectroscopic CharacterizationUsed in NMR and mass spectrometry studies for structure elucidation and purity determination.(Hypothetical Example) Brown, E.F. et al. Spectroscopy Letters, 2022, 55, 901-912.

Note: The references provided in the table above are hypothetical examples for illustrative purposes only. They are formatted to resemble typical academic citations.

Safety and Handling

While specific toxicity data for 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide may be limited, general safety precautions for handling organic compounds should be followed.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere. Keep away from oxidizing agents and moisture.

  • Disposal: Dispose of in accordance with local and national regulations for chemical waste.

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